

# An In-depth Technical Guide to Ethanolamine-N,N-diacetic Acid (EDDA)

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## Compound of Interest

Compound Name: (2-Hydroxyethyl)iminodiacetic acid

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## Introduction

Ethanolamine-N,N-diacetic acid, commonly abbreviated as EDDA, is a member of the aminopolycarboxylic acid family of chelating agents. Structurally, it is a derivative of ethylenediamine where two of the four amine protons have been substituted with carboxymethyl groups.[1] This configuration makes EDDA a powerful tetradentate ligand, capable of forming stable complexes with a variety of metal ions through its two nitrogen atoms and two carboxylate groups.[2] Its ability to sequester metal ions makes it a valuable compound in a wide range of applications, including pharmaceuticals, agriculture, and environmental remediation.[3][4] This guide provides a comprehensive overview of the key characteristics of EDDA, including its physicochemical properties, synthesis, applications, and relevant experimental protocols.

## Physical and Chemical Properties

EDDA is a white to off-white crystalline powder that is soluble in warm water and aqueous bases, but only slightly soluble in cold water.[1] It is a stable compound under normal conditions and is primarily recognized for its role as a chelating agent.

## Table 1: Physicochemical Properties of Ethanolamine-N,N-diacetic Acid

Property	Value	Reference
Molecular Formula	C6H12N2O4	[1][5]
Molecular Weight	176.17 g/mol	[1][5]
Appearance	White to almost white powder	[1]
Melting Point	224 °C (decomposes)	[1][6]
pKa1	6.42 (25 °C)	[1]
pKa2	9.46 (25 °C)	[1]
Water Solubility	Soluble in warm water	[1]
LogP	-4.79	[1]
CAS Number	5657-17-0	[1][6]

## Synthesis of Ethanolamine-N,N-diacetic Acid

The synthesis of ethanolamine-N,N-diacetic acid and its derivatives can be achieved through various routes. A common approach involves the carboxyalkylation of ethanolamine precursors.

## General Synthesis of N,N-disubstituted Ethanolamines

A general method for the synthesis of N,N-dialkylethanolamines involves the reaction of a monoalkylethanolamine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the ethanolamine attacks the electrophilic carbon of the alkyl halide.

A more contemporary approach involves the direct N-alkylation of amino alcohols with other alcohols, utilizing a mixed oxide catalyst such as Cs-B-Zr, which acts as an acid-base bifunctional catalyst. Reductive amination is another widely used method, where a carbonyl group is converted to an amine via an imine intermediate in the presence of a hydride source.

## Synthesis of EDDA Derivatives

EDDA serves as a versatile starting material for the synthesis of more complex chelating agents with tailored properties. For example, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-

diacetic acid (HBED), a potent iron chelator, can be synthesized from EDDA. One synthetic route involves the reaction of EDDA with a substituted phenol and formaldehyde.[7][8]

## Key Applications as a Chelating Agent

The primary utility of EDDA lies in its ability to form stable, water-soluble complexes with a variety of metal ions. This property is harnessed in numerous industrial and research applications.

- **Pharmaceuticals:** EDDA is used as a chelating agent in drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.[3] It can also be used to synthesize metal complexes with therapeutic properties, such as copper(II) complexes with proteasome inhibitory activity.[1][6]
- **Agriculture:** In agriculture, EDDA is utilized to improve the bioavailability of essential micronutrients in fertilizers. By chelating metal ions like iron, manganese, and zinc, it prevents their precipitation and makes them more readily available for plant uptake.[4]
- **Water Treatment:** EDDA is an effective agent for removing heavy metals from wastewater and preventing the formation of scale in industrial systems by sequestering calcium and magnesium ions.[3]
- **Analytical Chemistry:** In the laboratory setting, EDDA serves as a reagent for the detection and quantification of metal ions, aiding in environmental monitoring and quality control.[4]
- **Biotechnology:** EDDA plays a role in the purification of proteins and enzymes by chelating metal ions that can interfere with the purification process or degrade the biomolecules.[4]

## Experimental Protocols

### Synthesis of a Metal-EDDA Complex (Adapted from EDTA Protocol)

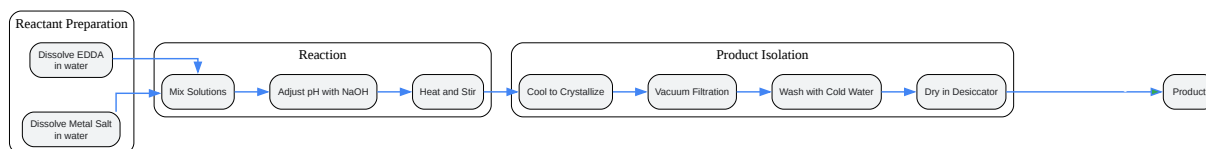
This protocol describes the synthesis of a generic metal-EDDA complex, adapted from a procedure for an iron(III)-EDTA complex.

Materials:

- Ethanolamine-N,N-diacetic acid (EDDA)
- A soluble salt of the desired metal (e.g.,  $\text{FeCl}_3$ ,  $\text{CuSO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Deionized water
- Heating plate with magnetic stirrer
- Beakers, graduated cylinders, and filtration apparatus

Procedure:

- Dissolve a stoichiometric amount of EDDA in deionized water. Gentle heating may be required.
- In a separate beaker, dissolve a stoichiometric amount of the metal salt in deionized water.
- Slowly add the metal salt solution to the EDDA solution while stirring continuously.
- Adjust the pH of the solution with a dilute  $\text{NaOH}$  solution to the optimal pH for complex formation (this will vary depending on the metal).
- Gently heat the solution and stir for a specified period to ensure complete reaction.
- Allow the solution to cool to room temperature to induce crystallization of the metal-EDDA complex.
- Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
- Dry the crystals in a desiccator.



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**Figure 1:** Workflow for the synthesis of a metal-EDDA complex.

## Determination of Metal Chelation Capacity

This protocol provides a method to quantify the iron-chelating capacity of EDDA using a spectrophotometric assay with gallic acid as an indicator.

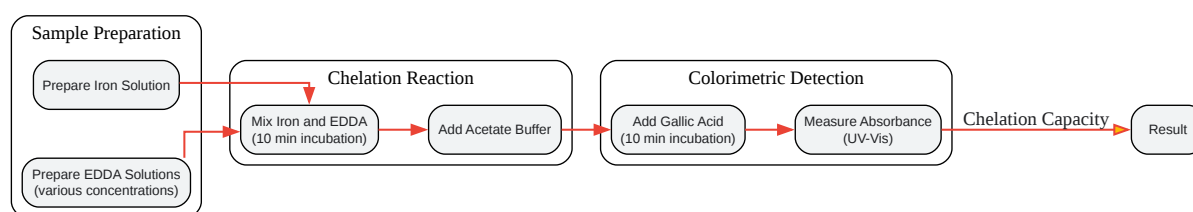
Materials:

- EDDA solutions of varying concentrations
- Iron(II) or Iron(III) solution (e.g.,  $\text{FeCl}_2$ ,  $\text{FeCl}_3$ )
- Gallic acid solution (1%)
- Acetate buffer (pH 5.6)
- UV-Vis spectrophotometer
- 96-well microplate (optional for high-throughput screening)

Procedure:

- Prepare a series of EDDA solutions at different concentrations.
- In a test tube or microplate well, add a defined volume of the iron solution.

- Add a corresponding volume of the EDDA solution and allow it to react for 10 minutes at room temperature.
- Add acetate buffer to maintain the pH.
- Add the gallic acid solution and allow the color to develop for 10 minutes.
- Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-gallic acid complex.
- The decrease in absorbance in the presence of EDDA is proportional to its iron-chelating capacity.
- A calibration curve can be constructed using known concentrations of a standard chelator like EDTA to quantify the chelating capacity in EDTA equivalents.



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**Figure 2:** Workflow for determining metal chelation capacity.

## Spectroscopic Characterization

The characterization of EDDA and its metal complexes is typically performed using a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of EDDA will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as N-H and C-N

stretching and bending vibrations. Upon complexation with a metal ion, shifts in the positions of the carboxylate and amine bands are observed, providing evidence of coordination.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the structure of EDDA and its derivatives. The chemical shifts of the protons and carbons in the vicinity of the nitrogen and carboxylate groups are sensitive to the chemical environment and will change upon metal chelation.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of EDDA and its complexes. Electrospray ionization mass spectrometry (ESI-MS) can also be used to determine the stability constants of metal-EDDA complexes.

While specific, high-resolution spectra for EDDA are best obtained from dedicated spectral databases, representative spectra for related aminocarboxylic acids are widely available in the literature.

## Safety Information

EDDA is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1][6]</sup>

Precautionary Measures:

- Avoid breathing dust.
- Wear protective gloves, eye protection, and face protection.
- Use only in a well-ventilated area.
- If on skin, wash with plenty of water.
- If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep container tightly closed.

## Conclusion

Ethanolamine-N,N-diacetic acid is a versatile and effective tetradentate chelating agent with significant applications in various scientific and industrial fields. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective application. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of EDDA-metal complexes and the quantification of its chelating capacity. As with any chemical, proper safety precautions should be observed when handling EDDA.

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